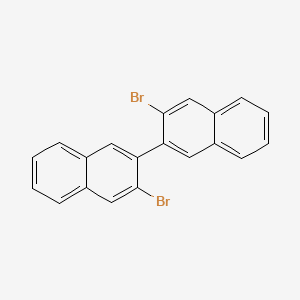
2,2'-Binaphthalene, 3,3'-dibromo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-Binaphthalene, 3,3’-dibromo- is a chemical compound with the molecular formula C20H12Br2. It is a derivative of binaphthalene, where two bromine atoms are substituted at the 3 and 3’ positions. This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Binaphthalene, 3,3’-dibromo- typically involves the bromination of 2,2’-binaphthalene. One common method is the reaction of 2,2’-binaphthalene with bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at room temperature .
Industrial Production Methods
In an industrial setting, the production of 2,2’-Binaphthalene, 3,3’-dibromo- may involve continuous flow processes to ensure high yield and purity. The use of automated systems for the precise control of reaction conditions, such as temperature and bromine concentration, is crucial for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-Binaphthalene, 3,3’-dibromo- undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form quinones or other oxygenated derivatives.
Coupling Reactions: It can participate in coupling reactions to form larger polycyclic aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Coupling: Palladium-catalyzed coupling reactions using reagents like aryl halides and boronic acids.
Major Products
Substitution Products: Various substituted binaphthalenes depending on the nucleophile used.
Oxidation Products: Binaphthoquinones and other oxygenated derivatives.
Coupling Products: Larger polycyclic aromatic hydrocarbons.
Applications De Recherche Scientifique
2,2’-Binaphthalene, 3,3’-dibromo- has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2,2’-Binaphthalene, 3,3’-dibromo- in various applications involves its ability to interact with specific molecular targets. For example, in asymmetric synthesis, it acts as a chiral ligand that coordinates with metal catalysts to induce chirality in the reaction products. The bromine atoms play a crucial role in stabilizing the transition states and intermediates during these reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2’-Binaphthalene, 3,3’-dichloro-
- 2,2’-Binaphthalene, 3,3’-dimethyl-
- 2,2’-Binaphthalene, 3,3’-diethoxy-
Uniqueness
2,2’-Binaphthalene, 3,3’-dibromo- is unique due to the presence of bromine atoms, which impart distinct reactivity and electronic properties compared to its analogs. The bromine atoms enhance the compound’s ability to participate in substitution and coupling reactions, making it a versatile intermediate in organic synthesis .
Propriétés
IUPAC Name |
2-bromo-3-(3-bromonaphthalen-2-yl)naphthalene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12Br2/c21-19-11-15-7-3-1-5-13(15)9-17(19)18-10-14-6-2-4-8-16(14)12-20(18)22/h1-12H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQUVDVTYZAXUAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C(=CC2=C1)C3=CC4=CC=CC=C4C=C3Br)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12Br2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70578903 |
Source


|
| Record name | 3,3'-Dibromo-2,2'-binaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70578903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
198406-46-1 |
Source


|
| Record name | 3,3'-Dibromo-2,2'-binaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70578903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
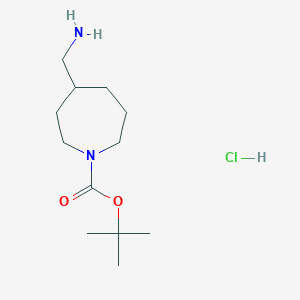
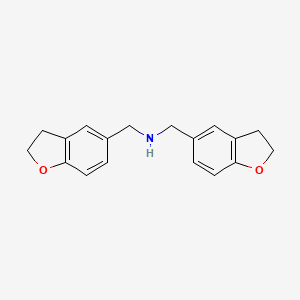
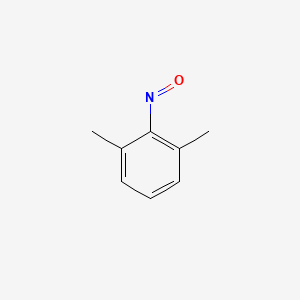
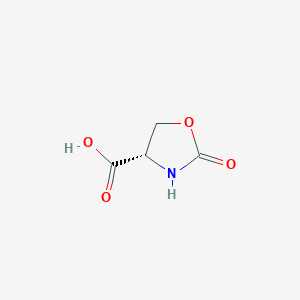

![5-Bromobenzo[d][1,3]dioxol-2-one](/img/structure/B3049140.png)

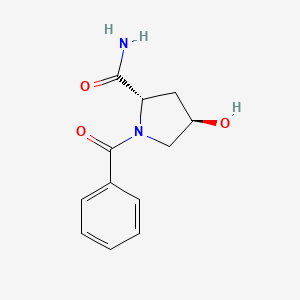
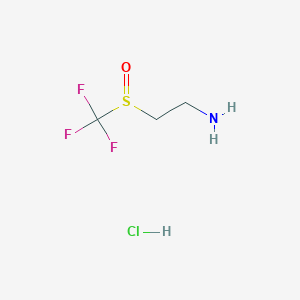


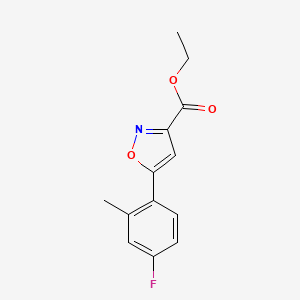
![2-Oxa-9-azaspiro[5.5]undecane hydrochloride](/img/structure/B3049154.png)

